molecular formula C7H10ClN3O B13133690 2-Methoxynicotinimidamidehydrochloride

2-Methoxynicotinimidamidehydrochloride

Cat. No.: B13133690
M. Wt: 187.63 g/mol
InChI Key: OVYCCIASUCAGSJ-UHFFFAOYSA-N
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Description

2-Methoxynicotinimidamidehydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a methoxy group attached to the nicotinamide ring, which is further modified with an imidamide group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxynicotinimidamidehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid, which is converted to 2-methoxynicotinic acid through a methylation reaction using methanol and a suitable catalyst.

    Formation of Nicotinimidamide: The 2-methoxynicotinic acid is then reacted with ammonia or an amine to form 2-methoxynicotinimidamide.

    Hydrochloride Formation: Finally, the 2-methoxynicotinimidamide is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.

    Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxynicotinimidamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 2-Hydroxynicotinimidamidehydrochloride.

    Reduction: 2-Methoxynicotinamidinehydrochloride.

    Substitution: Various substituted nicotinimidamide derivatives depending on the substituent used.

Scientific Research Applications

2-Methoxynicotinimidamidehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxynicotinimidamidehydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

    Modulating Receptor Activity: The compound can interact with cell surface receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynicotinamide: Similar structure but lacks the imidamide group.

    2-Hydroxynicotinimidamidehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methoxynicotinamidinehydrochloride: Similar structure but with an amidine group instead of an imidamide group.

Uniqueness

2-Methoxynicotinimidamidehydrochloride is unique due to the presence of both the methoxy and imidamide groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-methoxypyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-11-7-5(6(8)9)3-2-4-10-7;/h2-4H,1H3,(H3,8,9);1H

InChI Key

OVYCCIASUCAGSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=N)N.Cl

Origin of Product

United States

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